

Vanillin-13C: A Technical Guide to Chemical Structure, Isotopic Labeling, and Applications

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Compound of Interest

Compound Name: Vanillin-13C

Cat. No.: B030214

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Vanillin-13C**, a stable isotope-labeled form of vanillin. The document details its chemical structure, the specific positions of isotopic labeling, and its applications in quantitative analysis. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Chemical Structure and Isotopic Labeling

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an organic compound with the chemical formula $C_8H_8O_3$. Its structure consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and an aldehyde group.

Stable isotope-labeled vanillin, specifically **Vanillin-13C**, is a valuable tool in analytical chemistry. The ^{13}C isotope can be incorporated at various specific positions within the vanillin molecule, leading to different isotopologues. The most common commercially available forms are:

- Vanillin-(methoxy- ^{13}C): The carbon atom in the methoxy ($-OCH_3$) group is replaced with a ^{13}C isotope.
- Vanillin- α - ^{13}C (aldehyde- ^{13}C): The carbon atom of the aldehyde ($-CHO$) group is labeled with ^{13}C .

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Caption: Chemical structure of Vanillin with carbon atom numbering.

Quantitative Data

The following tables summarize key quantitative data for commercially available Vanillin-¹³C isotopologues. This information is critical for accurate experimental design and data interpretation.

Property	Vanillin-(methoxy- ¹³ C)	Vanillin-α- ¹³ C (aldehyde- ¹³ C)	Vanillin-(ring- ¹³ C ₆)
CAS Number	86884-84-6	Not specified in results	201595-58-6
Molecular Formula	¹³ CC ₇ H ₈ O ₃	¹³ CC ₇ H ₈ O ₃	C ₂ ¹³ C ₆ H ₈ O ₃
Molecular Weight	153.14 g/mol	153.14 g/mol	158.10 g/mol
Isotopic Purity	99 atom % ¹³ C	99 atom % ¹³ C	99%
Appearance	Solid	Solid	Not specified
Melting Point	81-83 °C (lit.)	81-83 °C (lit.)	Not specified
Boiling Point	170 °C/15 mmHg (lit.)	170 °C/15 mmHg (lit.)	Not specified

Table 1: Physical and Chemical Properties of Vanillin-¹³C Isotopologues.

Carbon Position	Chemical Shift (δ) in ppm (in CDCl ₃)
C7	191.1
C4	148.5
C3	147.2
C1	130.3
C5	127.6
C6	114.5
C2	108.7
C8	56.1

Table 2: ¹³C NMR Chemical Shifts of Vanillin.[1]

Experimental Protocols

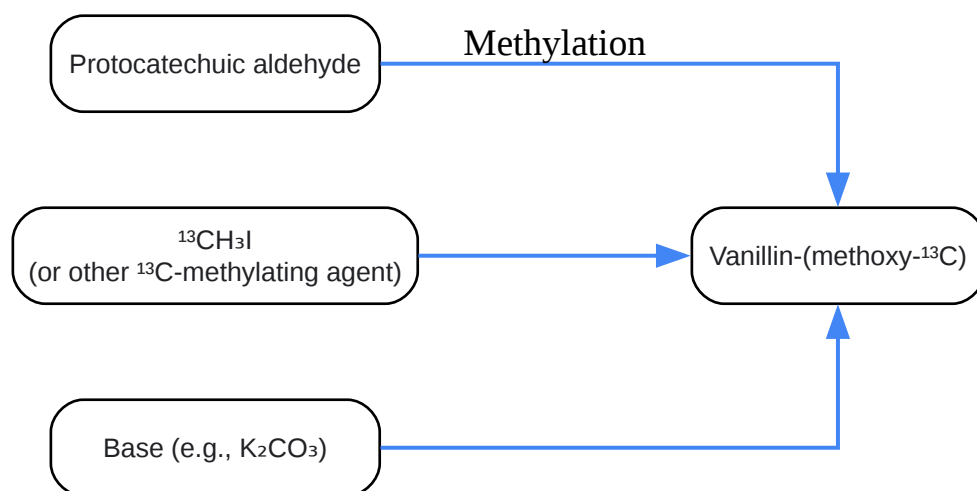
Vanillin-¹³C is primarily used as an internal standard in quantitative analytical methods. Below are detailed protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Synthesis of Singly Labeled Vanillin-¹³C

Detailed, replicable experimental protocols for the synthesis of singly labeled Vanillin-¹³C are not readily available in the public domain. However, the general synthetic routes for unlabeled vanillin can be adapted by using a ¹³C-labeled precursor at the appropriate step.

One common synthesis of vanillin starts from 4-hydroxybenzaldehyde. To synthesize Vanillin- α -¹³C, one would need to introduce the aldehyde group using a ¹³C-labeled reagent. Similarly, for Vanillin-(methoxy-¹³C), a ¹³C-labeled methylating agent would be used in the methylation step of a suitable precursor like protocatechuic aldehyde.

A general representation of introducing the labeled methoxy group is as follows:



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Caption: General scheme for the synthesis of Vanillin-(methoxy-¹³C).

Quantitative Analysis using Vanillin-¹³C₆ as an Internal Standard by GC-MS

This protocol describes the use of Vanillin-¹³C₆ for the quantification of vanillin in a sample matrix.

3.2.1. Materials and Reagents

- Vanillin standard (unlabeled)
- Vanillin-¹³C₆ (internal standard)
- Organic solvent (e.g., methanol, ethyl acetate)
- Sample matrix

3.2.2. Sample Preparation

- Stock Solutions: Prepare stock solutions of both unlabeled vanillin and Vanillin-¹³C₆ in a suitable organic solvent at a concentration of, for example, 1 mg/mL.

- **Calibration Standards:** Prepare a series of calibration standards by spiking known amounts of the unlabeled vanillin stock solution into a constant volume of the internal standard stock solution. This creates a range of concentration ratios.
- **Sample Preparation:** Extract the vanillin from the sample matrix using an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction). Add a known amount of the Vanillin-¹³C₆ internal standard to the sample extract before the final volume adjustment.

3.2.3. GC-MS Analysis

- **Gas Chromatograph (GC) Conditions:**
 - **Column:** A suitable capillary column, such as a DB-5ms or equivalent.
 - **Injector Temperature:** 250 °C
 - **Oven Temperature Program:** Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
- **Mass Spectrometer (MS) Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Acquisition Mode:** Selected Ion Monitoring (SIM) or full scan. For SIM mode, monitor the following ions:
 - Vanillin (unlabeled): m/z 152 (molecular ion), 151, 137.
 - Vanillin-¹³C₆: m/z 158 (molecular ion), 157, 142.
 - **Ion Source Temperature:** 230 °C
 - **Quadrupole Temperature:** 150 °C

3.2.4. Data Analysis

- Integrate the peak areas of the selected ions for both unlabeled vanillin and Vanillin- $^{13}\text{C}_6$.
- Calculate the response ratio (Area of analyte / Area of internal standard) for each calibration standard.
- Construct a calibration curve by plotting the response ratio against the concentration ratio.
- Calculate the response ratio for the sample and determine the concentration of vanillin in the sample using the calibration curve.

Quantitative ^{13}C NMR (qNMR) Analysis

This protocol outlines the use of ^{13}C NMR for the site-specific isotope analysis of vanillin.

3.3.1. Sample Preparation^[2]

- Accurately weigh approximately 250 mg of the vanillin sample into a glass vial.
- Add 400 μL of deuterated acetone (acetone- d_6) and 100 μL of a 0.1 M solution of chromium(III) acetylacetonate ($\text{Cr}(\text{acac})_3$) in acetone- d_6 . The $\text{Cr}(\text{acac})_3$ acts as a relaxation agent to ensure full relaxation of the ^{13}C nuclei between scans.
- Thoroughly mix the solution until the vanillin is completely dissolved.
- Filter the solution directly into a 5 mm NMR tube.

3.3.2. ^{13}C NMR Acquisition^[2]

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Pulse Sequence: A standard single-pulse ^{13}C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
- Acquisition Parameters:
 - Pulse Angle: 90°

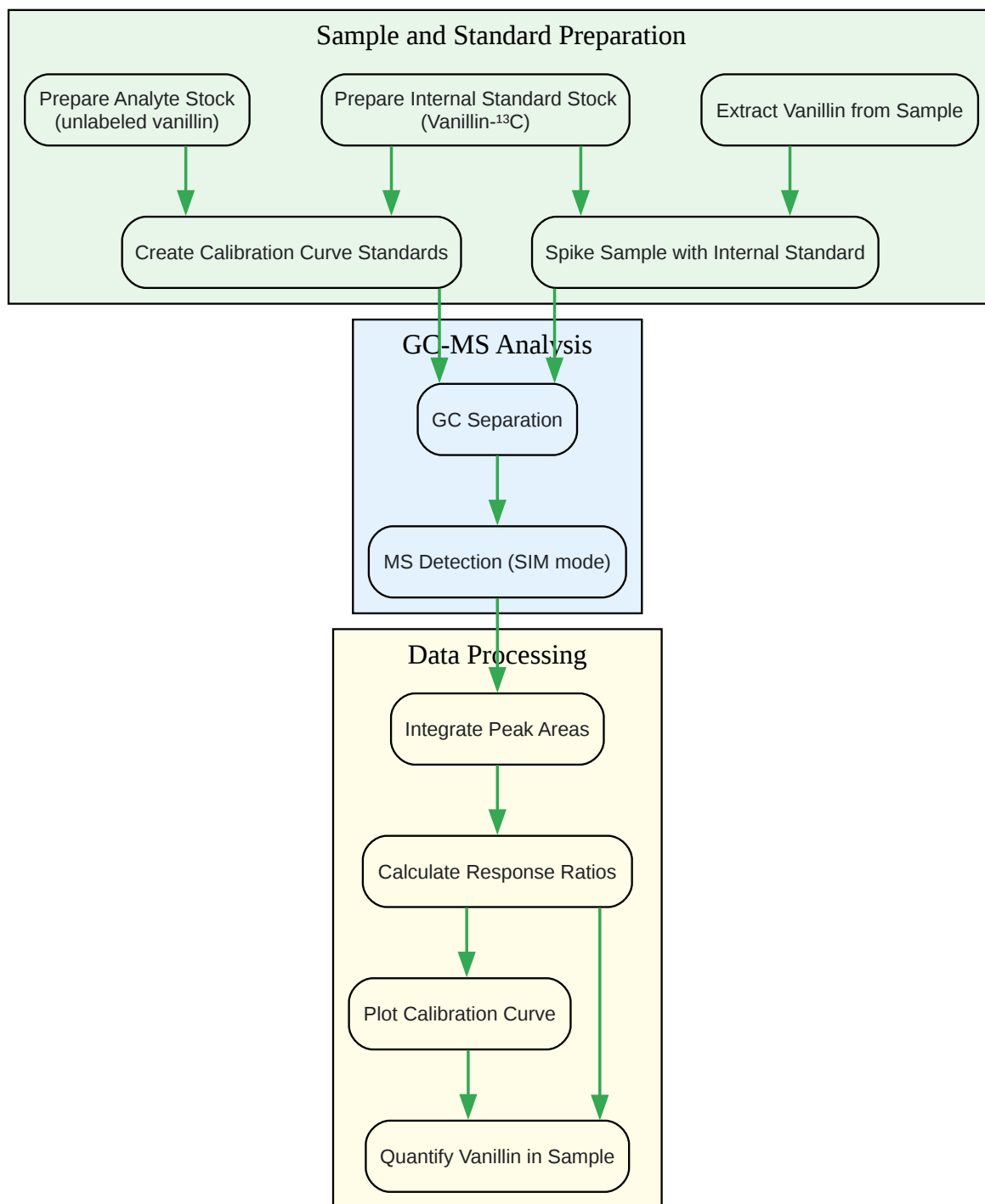
- Relaxation Delay (d1): A long delay is crucial for quantitative results. It should be at least 5 times the longest T_1 relaxation time of the carbon nuclei in the molecule. For vanillin, a delay of 60 seconds or more is recommended.
- Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio for all carbon signals.
- Temperature: Maintain a constant temperature (e.g., 300 K).

3.3.3. Data Processing and Analysis

- Process the FID with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.
- Carefully phase the spectrum and perform a baseline correction.
- Integrate the area of each carbon signal. The integral of each signal is directly proportional to the number of ^{13}C nuclei at that position.
- For determining the site-specific isotopic enrichment, the relative integrals are compared to a reference standard with a known isotopic abundance.

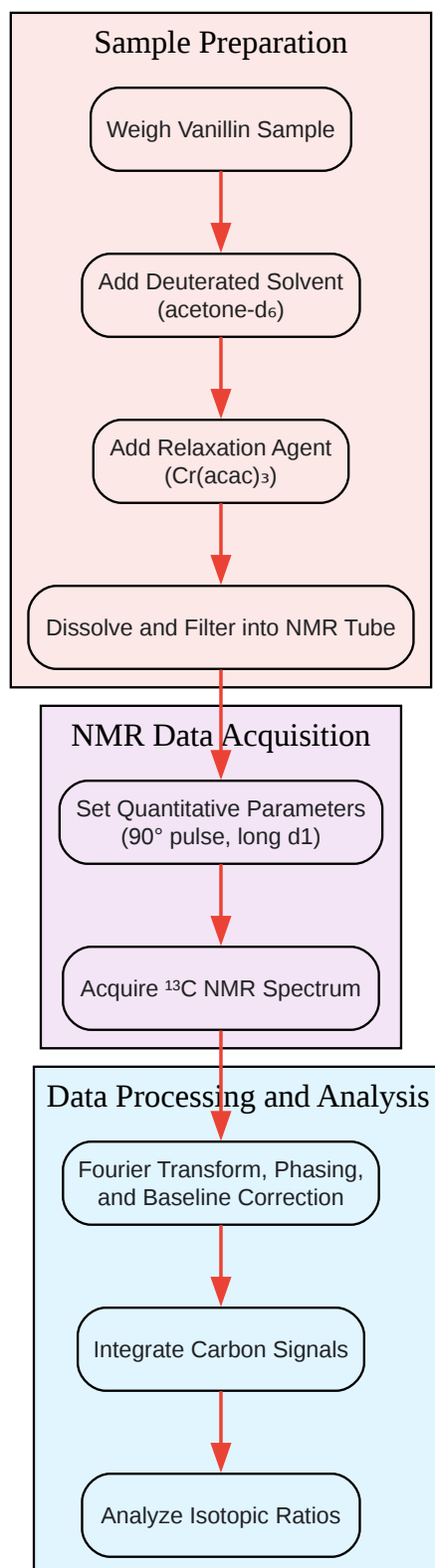
Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the use of Vanillin- ^{13}C in quantitative analysis.



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Caption: Workflow for quantitative analysis using Vanillin-¹³C as an internal standard in GC-MS.



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Caption: Workflow for quantitative ^{13}C NMR analysis of Vanillin.

This guide provides a foundational understanding of Vanillin-¹³C for researchers and professionals. The detailed protocols and data aim to facilitate the accurate and effective use of this valuable analytical tool in various scientific disciplines.

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References

- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. pubs.acs.org [pubs.acs.org]
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